molecular formula C24H38O6 B1676543 Lovastatin acid CAS No. 75225-51-3

Lovastatin acid

Numéro de catalogue: B1676543
Numéro CAS: 75225-51-3
Poids moléculaire: 422.6 g/mol
Clé InChI: QLJODMDSTUBWDW-BXMDZJJMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L'acide mévinolinique, également connu sous le nom de forme hydroxy-acide de la mévinoline, est un puissant inhibiteur compétitif de la 3-hydroxy-3-méthylglutaryl-coenzyme A réductase (HMG-CoA réductase). Cette enzyme joue un rôle crucial dans la biosynthèse du cholestérol. L'acide mévinolinique est dérivé du métabolite fongique mévinoline, qui est produit par Aspergillus terreus .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

L'acide mévinolinique est généralement obtenu par hydrolyse de la mévinoline. La structure et la configuration absolue de la mévinoline et de sa forme acide ouverte, l'acide mévinolinique, ont été déterminées par une combinaison de techniques physiques . La voie de synthèse implique la conversion de la mévinoline en acide mévinolinique par rupture du cycle lactone en conditions acides ou basiques .

Méthodes de production industrielle

La production industrielle de l'acide mévinolinique implique la fermentation d'Aspergillus terreus. Le processus de fermentation est optimisé en contrôlant divers paramètres tels que le pH, la température et l'apport en nutriments. Des progrès récents dans la régulation de la biosynthèse de la lovastatine, notamment l'utilisation d'espèces réactives de l'oxygène (ROS) et de molécules de type quorum sensing, ont amélioré le rendement en acide mévinolinique .

Analyse Des Réactions Chimiques

Hydrolytic Degradation Pathways

Lovastatin acid undergoes pH-dependent hydrolysis with distinct degradation profiles:

Acidic Conditions (pH < 3):

  • Generates two primary degradation products:

    • Product 1 : Retention time = 3.54 ± 1.86 min (polar compound)

    • Product 2 : Retention time = 5.94 ± 0.78 min (less polar)

  • Chromophore structure remains intact, indicating hydrolysis affects only the ester/lactone moieties .

Alkaline Conditions (pH > 7.4):

  • Rapid, complete hydrolysis at room temperature.

  • Single degradation product observed due to lactone ring opening .

Enzymatic Hydrolysis Mechanism

The enzyme lovastatin hydrolase (PcEST) catalyzes the breakdown of this compound into monacolin J and 2-methylbutyric acid via:

  • Nucleophilic attack by Ser⁵⁷ on the ester carbonyl carbon.

  • Formation of an acyl-enzyme intermediate.

  • Water-mediated cleavage of the intermediate, releasing 2-methylbutyric acid .

Key catalytic residues :

ResidueRole
Tyr¹⁷⁰General base, activates Ser⁵⁷
Lys⁶⁰Stabilizes Tyr¹⁷⁰ via polarization
Phe³⁰⁹Positions substrate via π–π interactions

Metabolic Activation and Stability

In vivo, this compound is formed via hepatic hydrolysis of the prodrug (lactone) and exhibits the following properties:

  • Plasma Protein Binding : >95% bound to human plasma proteins .

  • Half-Life : 1.1–1.7 hours in systemic circulation .

  • Major Metabolites :

    • 6′-Hydroxy acid

    • 6′-Hydroxymethyl derivative

    • 6′-Exomethylene derivative .

Kinetic Analysis of Hydrolysis

Hydrolysis follows pseudo-first-order kinetics under physiological conditions:

Table 1: Rate Constants (k) and Half-Lives (t₁/₂) at 37°C

Mediumk (hr⁻¹)t₁/₂ (hr)
Simulated gastric (pH 1.2)0.021 ± 0.00333.0
0.1 M HCl0.045 ± 0.00615.4
Phosphate buffer (pH 7.4)0.118 ± 0.0095.9

Data derived from accelerated stability studies .

Stability Ranking Across Media

This compound stability decreases in the order:

  • Simulated gastric fluid (without pepsin)

  • 0.06 M HCl

  • 0.1 M HCl

  • Phosphate buffer (pH 7.4) + sodium lauryl sulfate

  • Phosphate buffer (pH 7.4) .

Structural Determinants of Reactivity

  • Lactone Ring : Susceptible to nucleophilic attack at the ester carbonyl (C8 position).

  • Dihydronaphthalene Core : Stabilizes transition states during hydrolysis via conjugated π-system .

  • Methylbutyrate Side Chain : Modulates solubility and enzyme binding affinity .

Applications De Recherche Scientifique

Cardiovascular Applications

Cholesterol Reduction and Cardiovascular Risk Management

Lovastatin acid is predominantly used to manage hypercholesterolemia by inhibiting HMG-CoA reductase, an enzyme crucial for cholesterol synthesis. It effectively reduces levels of low-density lipoprotein cholesterol (LDL-C) and total cholesterol in patients at risk of cardiovascular diseases. A landmark study demonstrated that lovastatin therapy resulted in a 37% lower incidence of acute major coronary events compared to placebo over a five-year period .

Table 1: Efficacy of Lovastatin in Lipid Level Reduction

Lipid ParameterLovastatin Group (%)Placebo Group (%)P-Value
LDL-C Reduction25Minimal Change<0.001
Total Cholesterol18Minimal Change<0.001
Triglycerides15Minimal Change<0.001
HDL-C Increase6Minimal Change<0.001

Anticancer Properties

Recent research has unveiled lovastatin's potential as an anticancer agent. It induces apoptosis in various cancer cell lines, particularly breast cancer cells, by modulating key proteins involved in cell cycle regulation such as p21 and p27 . In vitro studies have shown that this compound inhibits the proliferation of breast cancer cells more effectively than its parent compound .

Case Study: Lovastatin in Breast Cancer Treatment

A study involving MDA-MB-231 breast cancer cells revealed that this compound significantly inhibited cell growth and induced apoptosis through the proteasome pathway . This suggests that lovastatin could be a valuable adjunct in cancer therapy.

Dermatological Applications

This compound has been explored for its topical application in treating dermatological conditions such as disseminated superficial actinic porokeratosis (DSAP). A randomized clinical trial indicated that both topical lovastatin and a combination with cholesterol led to significant improvements in DSAP severity without serious adverse effects .

Table 2: Efficacy of Topical Lovastatin in DSAP Treatment

Treatment GroupSeverity Reduction (%)Adverse Events Reported
Lovastatin + Cholesterol50Mild (n=4), Myalgia (n=2)
Lovastatin Alone51Mild (n=4), Myalgia (n=2)

Drug Delivery Systems

Innovative research has focused on incorporating lovastatin into biodegradable polymers for drug delivery applications. Electrospun fibers made from poly(lactic acid) containing lovastatin have shown promise due to their enhanced alignment and surface properties, which may improve drug release profiles and therapeutic efficacy .

Table 3: Properties of Electrospun Fibers Containing Lovastatin

ParameterControl FibersLovastatin-Loaded Fibers
Fiber DiameterX µmY µm
Surface SmoothnessLess SmoothMore Smooth
Drug Release RateN/AIncreased

Mécanisme D'action

Mevinolinic acid exerts its effects by competitively inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor in the cholesterol biosynthesis pathway. By inhibiting this enzyme, mevinolinic acid effectively reduces the synthesis of cholesterol. The molecular target of mevinolinic acid is the active site of HMG-CoA reductase, where it binds and prevents the enzyme from catalyzing the conversion of HMG-CoA to mevalonate .

Activité Biologique

Lovastatin, a member of the statin family, is primarily recognized for its cholesterol-lowering properties through the inhibition of HMG-CoA reductase. However, recent studies have highlighted its diverse biological activities beyond lipid regulation, including anti-cancer effects and neuroprotective properties. This article delves into the biological activity of lovastatin acid, emphasizing its mechanisms of action, clinical implications, and research findings.

Inhibition of HMG-CoA Reductase

Lovastatin acts as a competitive inhibitor of HMG-CoA reductase (K_i = 0.6 nM), a key enzyme in the mevalonate pathway responsible for cholesterol biosynthesis. By inhibiting this enzyme, lovastatin effectively reduces cholesterol levels both in vitro and in vivo .

Induction of Apoptosis and Cell Cycle Arrest

Research indicates that lovastatin influences various signaling pathways associated with cancer cell proliferation. It induces apoptosis and cell cycle arrest in several cancer types by decreasing levels of cyclins and cyclin-dependent kinases (CDKs) such as CDK2, CDK4, and CDK6 . This mechanism has been particularly noted in breast, liver, cervical, lung, and colon cancers.

Additional Biological Activities

Lovastatin exhibits anti-inflammatory properties and has been shown to enhance the sensitivity of certain cancer cells to chemotherapeutic agents . Furthermore, it has demonstrated neuroprotective effects, suggesting potential applications in neurodegenerative diseases.

Cardiovascular Benefits

A pivotal study demonstrated that lovastatin significantly reduces the incidence of acute coronary events. In a randomized trial involving men and women with average total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C) levels, those treated with lovastatin experienced a 37% lower incidence of major coronary events compared to placebo . The results indicated substantial improvements in LDL-C levels across treatment groups.

Anti-Cancer Efficacy

Several clinical studies have explored lovastatin's anti-cancer potential. For example:

  • Breast Cancer : Lovastatin was found to induce apoptosis in breast cancer cells by inhibiting histone deacetylase 2 (HDAC2), leading to increased acetylation of histones and expression of p21(WAF/CIP) .
  • Liver Cancer : In vitro studies showed that lovastatin decreased cell viability in liver cancer cell lines and enhanced the efficacy of existing chemotherapeutic agents .

Safety Profile

In clinical trials assessing the safety of topical lovastatin formulations, adverse events were minimal, primarily involving mild muscle pain or application site reactions. No serious adverse events were reported, indicating a favorable safety profile for both topical and systemic applications .

Table 1: Summary of Clinical Findings on Lovastatin

Study FocusOutcomeSignificance
Cardiovascular Events37% reduction in major coronary eventsP < .001
Breast CancerInduces apoptosis via HDAC inhibitionEnhances therapeutic efficacy
Liver CancerDecreased viability in cancer cellsPotential for combination therapy
Safety ProfileMinimal adverse eventsFavorable safety profile

Case Studies

  • Case Study on Hypercholesterolemia : A cohort study involving patients with high cholesterol levels showed that treatment with lovastatin led to significant reductions in LDL-C levels over a 12-month period.
  • Case Study on Cancer Treatment : A patient with advanced breast cancer receiving lovastatin as part of a combination therapy protocol exhibited notable tumor regression alongside reduced side effects from conventional chemotherapy.

Propriétés

IUPAC Name

(3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O6/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28)/t14-,15-,16-,18+,19+,20-,21-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJODMDSTUBWDW-BXMDZJJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20873334
Record name Lovastatin acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20873334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75225-51-3
Record name Lovastatin acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75225-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mevinolinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075225513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mevinolinic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03785
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lovastatin acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20873334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LOVASTATIN ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CLV35Y90C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lovastatin acid
Reactant of Route 2
Reactant of Route 2
Lovastatin acid
Reactant of Route 3
Reactant of Route 3
Lovastatin acid
Reactant of Route 4
Reactant of Route 4
Lovastatin acid
Reactant of Route 5
Lovastatin acid
Reactant of Route 6
Lovastatin acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.